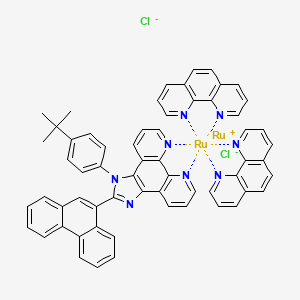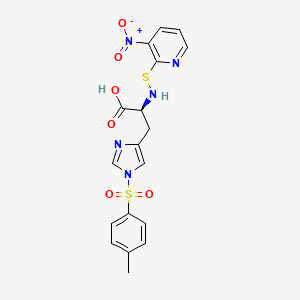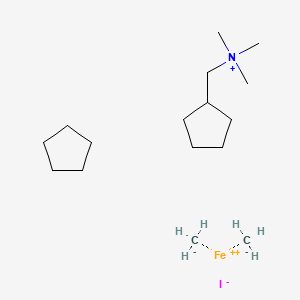
Antibacterial agent 140 (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 140 (chloride) is a novel compound that has shown significant promise in the detection and treatment of Gram-positive bacteria. It is a ruthenium-based photosensitizer that interacts specifically with lipoteichoic acids on the surface of Gram-positive bacteria, making it highly effective in both in vitro and in vivo settings .
Méthodes De Préparation
The synthesis of Antibacterial agent 140 (chloride) involves several steps, including the preparation of the ruthenium complex and its subsequent functionalization. The synthetic route typically involves the use of ruthenium precursors, ligands, and various reaction conditions such as temperature control and solvent selection. Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product .
Analyse Des Réactions Chimiques
Antibacterial agent 140 (chloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Antibacterial agent 140 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in various chemical reactions.
Biology: Employed in the detection and treatment of bacterial infections, particularly those caused by Gram-positive bacteria.
Medicine: Investigated for its potential use in photodynamic therapy for bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials
Mécanisme D'action
The mechanism of action of Antibacterial agent 140 (chloride) involves its interaction with lipoteichoic acids on the surface of Gram-positive bacteria. This interaction disrupts the bacterial cell membrane, leading to cell death. The compound also exhibits strong antibacterial activity under light irradiation, making it effective in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Antibacterial agent 140 (chloride) is unique due to its ruthenium-based structure and its specific interaction with lipoteichoic acids. Similar compounds include other ruthenium-based photosensitizers and antibacterial agents that target Gram-positive bacteria. Antibacterial agent 140 (chloride) stands out due to its high selectivity and effectiveness under light irradiation .
Propriétés
Formule moléculaire |
C61H44Cl2N8Ru2- |
|---|---|
Poids moléculaire |
1162.1 g/mol |
Nom IUPAC |
3-(4-tert-butylphenyl)-2-phenanthren-9-ylimidazo[4,5-f][1,10]phenanthroline;1,10-phenanthroline;ruthenium;ruthenium(1+);dichloride |
InChI |
InChI=1S/C37H28N4.2C12H8N2.2ClH.2Ru/c1-37(2,3)24-16-18-25(19-17-24)41-35-30-15-9-21-39-33(30)32-29(14-8-20-38-32)34(35)40-36(41)31-22-23-10-4-5-11-26(23)27-12-6-7-13-28(27)31;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h4-22H,1-3H3;2*1-8H;2*1H;;/q;;;;;;+1/p-2 |
Clé InChI |
HFIVRUPMHMOYDL-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC7=CC=CC=C7C8=CC=CC=C86.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru].[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)










![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)
![(2R,3R,5R)-2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399466.png)
